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Cat. No.: B12389740 Get Quote

For researchers, scientists, and drug development professionals, understanding the precise

binding profile of a kinase inhibitor is paramount. While the fictitious compound "c-ABL-IN-6"

was initially proposed for this analysis, public data for such an inhibitor is unavailable.

Therefore, this guide will utilize the well-characterized, potent c-Abl inhibitor, Dasatinib, as a

representative example to illustrate kinase specificity profiling. The data presented here will

provide a framework for evaluating the selectivity of kinase inhibitors and understanding their

potential on- and off-target effects.

Dasatinib is a multi-targeted kinase inhibitor approved for the treatment of chronic myeloid

leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+

ALL). Its primary target is the BCR-ABL fusion protein, the hallmark of CML. However, like

many kinase inhibitors, Dasatinib interacts with a broader range of kinases. This guide provides

a detailed look at its specificity, drawing on publicly available data.

Kinase Inhibition Profile of Dasatinib
The following table summarizes the binding affinities of Dasatinib against a selection of

kinases, including its primary target ABL1 and other notable on- and off-targets. The data is

presented as the pKd, which is the negative logarithm of the dissociation constant (Kd). A

higher pKd value indicates a stronger binding affinity. This data is derived from the DiscoverRx

KINOMEscan® platform.
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Kinase Target Gene Symbol pKd
Primary Target/Off-
Target

ABL1 ABL1 >10 Primary Target

ABL2 ABL2 >10 Primary Target

SRC SRC >10 On-Target

LCK LCK >10 On-Target

YES1 YES1 >10 On-Target

FYN FYN >10 On-Target

KIT KIT 9.8 On-Target

PDGFRB PDGFRB 9.7 On-Target

EPHA2 EPHA2 9.6 Off-Target

DDR1 DDR1 9.5 Off-Target

BTK BTK 9.4 On-Target

TEC TEC 9.2 On-Target

CSK CSK 8.8 Off-Target

p38α (MAPK14) MAPK14 8.5 Off-Target

ZAK (MAP3K20) MAP3K20 7.3 Off-Target

BMPR1B BMPR1B 7.3 Off-Target

Experimental Protocols
The kinase specificity data presented was generated using the KINOMEscan® platform. This is

a competitive binding assay that quantitatively measures the interaction of a test compound

(e.g., Dasatinib) with a large panel of human kinases.

KINOMEscan® Experimental Protocol:
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Kinase-Phage Fusion: Kinases are expressed in a bacteriophage T7 system as fusions to a

component of the phage coat.

Immobilization: The kinase-tagged phages are immobilized on a solid support (e.g., beads).

Competitive Binding: The test compound is incubated with the immobilized kinases in the

presence of a known, tagged ligand that also binds to the kinase's active site.

Quantification: The amount of the tagged ligand that remains bound to the kinase is

quantified, typically using quantitative PCR (qPCR) to measure the amount of phage DNA.

Data Analysis: The amount of bound tagged ligand is inversely proportional to the affinity of

the test compound for the kinase. The results are often reported as the dissociation constant

(Kd) or the percentage of control, which can be used to calculate the pKd.

Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of a kinase specificity profiling

experiment like KINOMEscan®.
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Caption: Workflow for KINOMEscan® profiling.
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Signaling Pathway Inhibition by Dasatinib
Dasatinib's therapeutic effects and potential side effects are a direct result of its interaction with

multiple signaling pathways. The diagram below illustrates some of the key pathways

modulated by Dasatinib.
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Caption: Key signaling pathways inhibited by Dasatinib.

This guide provides a snapshot of the kinase specificity for Dasatinib, serving as a valuable

resource for researchers interested in the selectivity of c-Abl inhibitors. The methodologies and

data presentation formats can be applied to the evaluation of any kinase inhibitor, aiding in the

prediction of therapeutic efficacy and potential off-target liabilities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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